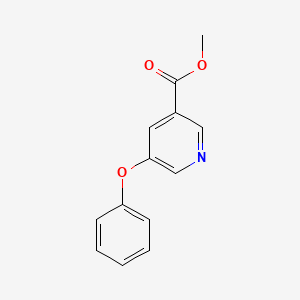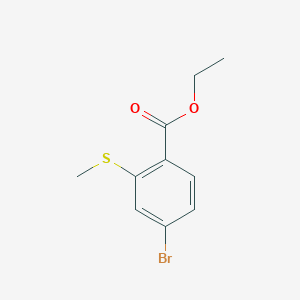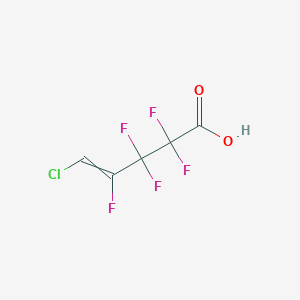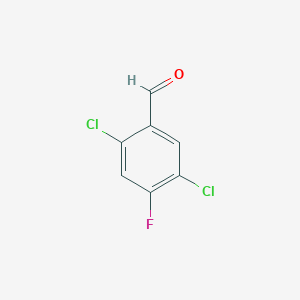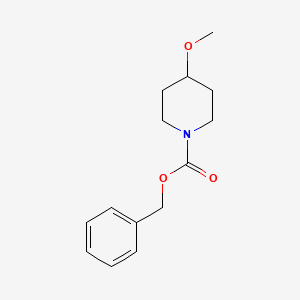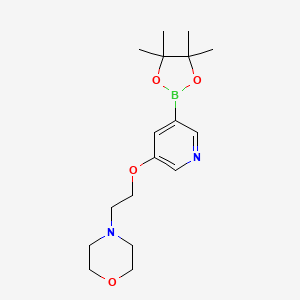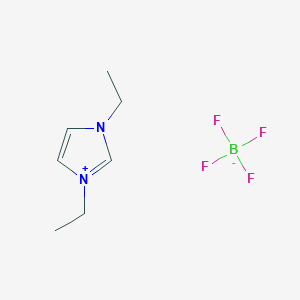
1,3-diethylimidazol-1-ium;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethylimidazol-1-ium;tetrafluoroborate is a chemical compound belonging to the family of imidazolium salts. It is characterized by its molecular formula C₇H₁₃BF₄N₂ and a molecular weight of 212.0 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
1,3-Diethylimidazolium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
The mode of action of ionic liquids like 1,3-Diethylimidazolium tetrafluoroborate is primarily through their interactions with various biological and chemical entities. They can interact with and disrupt cellular membranes, proteins, and DNA, but the exact mechanisms are still under investigation .
Action Environment
The action, efficacy, and stability of 1,3-Diethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . Additionally, factors such as temperature, pH, and the presence of other ions or solvents can also impact the properties and effects of this ionic liquid .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diethylimidazol-1-ium;tetrafluoroborate can be synthesized through a reaction between 1,3-diethylimidazole and tetrafluoroboric acid. The reaction typically involves the following steps:
Formation of 1,3-diethylimidazole: This is achieved by reacting imidazole with diethyl sulfate under controlled conditions.
Reaction with Tetrafluoroboric Acid: The 1,3-diethylimidazole is then reacted with tetrafluoroboric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 1,3-diethylimidazole: Using large reactors to ensure consistent quality and yield.
Controlled Addition of Tetrafluoroboric Acid: Ensuring the reaction is carried out under optimal conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 1,3-Diethylimidazol-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazolium oxides.
Reduction Products: Reduction typically results in the formation of reduced imidazolium derivatives.
科学研究应用
1,3-Diethylimidazol-1-ium;tetrafluoroborate has a wide range of applications in scientific research:
相似化合物的比较
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Comparison: 1,3-Diethylimidazol-1-ium;tetrafluoroborate is unique due to its specific ethyl substitutions on the imidazolium ring, which influence its physical and chemical properties. Compared to other imidazolium salts, it offers distinct advantages in terms of solubility, stability, and reactivity, making it suitable for specialized applications in various fields .
属性
IUPAC Name |
1,3-diethylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGBWRGCNKHGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)
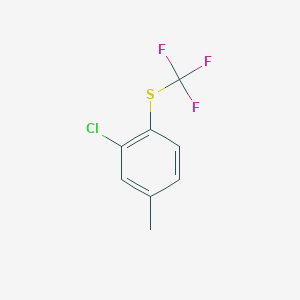
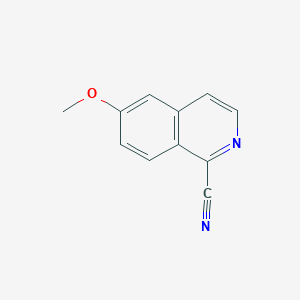
![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)
